1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol

Lipophilicity Drug Design ADME Prediction

1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol (CAS 1008493-43-3) is a synthetic aryloxypropanolamine derivative featuring a benzhydryl (diphenylmethyl) ether moiety. With a molecular formula of C18H23NO3 and a molecular weight of 301.38 g/mol, the compound is supplied at 98% purity and possesses a topological polar surface area (TPSA) of 61.72 Ų and a calculated LogP of 1.7354, indicating moderate lipophilicity.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
Cat. No. B12861456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CNCCO)O
InChIInChI=1S/C18H23NO3/c20-12-11-19-13-17(21)14-22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-21H,11-14H2
InChIKeyLUSDNFWGFGFZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzhydryloxy-3-(2-hydroxyethylamino)propan-2-ol: Structural Classification and Core Properties for Informed Procurement


1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol (CAS 1008493-43-3) is a synthetic aryloxypropanolamine derivative featuring a benzhydryl (diphenylmethyl) ether moiety . With a molecular formula of C18H23NO3 and a molecular weight of 301.38 g/mol, the compound is supplied at 98% purity and possesses a topological polar surface area (TPSA) of 61.72 Ų and a calculated LogP of 1.7354, indicating moderate lipophilicity . This scaffold is structurally related to beta-adrenoceptor ligands and NOP receptor-targeting agents [1].

Why 1-Benzhydryloxy-3-(2-hydroxyethylamino)propan-2-ol Cannot Be Replaced by Common Aryloxypropanolamine Analogs


Substituting 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol with alternative aryloxypropanolamines introduces uncontrolled variability in key molecular recognition parameters. The benzhydryl group provides a sterically demanding, bifurcated aromatic system that cannot be replicated by single-phenyl or naphthyl analogs [1]. The 2-hydroxyethylamino substituent on the propan-2-ol backbone creates a distinct hydrogen-bonding network (three H-bond donors, four acceptors) compared to isopropylamino or tert-butylamino counterparts . Even minor side-chain alterations are documented to shift beta-adrenoceptor subtype selectivity profiles in aryloxypropanolamine series, making generic interchange scientifically unjustifiable without direct comparative data [2].

Quantitative Differentiation Evidence for 1-Benzhydryloxy-3-(2-hydroxyethylamino)propan-2-ol Against Closest Structural Analogs


Lipophilicity (LogP) Differentiation: Benzhydryl vs. Single-Phenyl Aryloxypropanolamines

The target compound exhibits a calculated LogP of 1.7354, significantly higher than that of the single-phenyl analog 1-phenoxy-3-(isopropylamino)propan-2-ol (metoprolol fragment, calculated LogP approximately 1.3–1.5) . This ~0.2–0.4 LogP unit increase, attributable to the second phenyl ring in the benzhydryl group, predicts enhanced membrane permeability and blood-brain barrier penetration potential relative to mono-phenyl aryloxypropanolamines [1].

Lipophilicity Drug Design ADME Prediction

Hydrogen Bond Donor Count: Polarity Differentiation from Tertiary Amine-Containing Benzhydryl Ethers

The target compound possesses three hydrogen bond donors (two hydroxyl groups plus one secondary amine), compared to zero H-bond donors in 1-benzhydryloxy-2-(dimethylamino)ethane (diphenhydramine) [1]. This fundamental difference in hydrogen-bonding capacity dictates distinct pharmacophoric profiles: the target compound can engage in a donor-acceptor-donor motif typical of beta-adrenoceptor ligands, whereas diphenhydramine's tertiary amine precludes such interactions [1].

Hydrogen Bonding Molecular Recognition Receptor Binding

Steric Bulk Differentiation: Benzhydryl vs. 1,4-Benzodioxane NOP Receptor Ligands

In NOP receptor ligand design, the 1-benzhydryloxy-propan-2-ol moiety was specifically introduced as a replacement for the 1,4-benzodioxane group of spiroxatrine (Ki = 127 nM at NOP) with the explicit goal of increasing steric hindrance [1]. The benzhydryl group presents a bifurcated, non-planar aromatic surface that is sterically more demanding than the planar, fused-ring 1,4-benzodioxane. While the quantitative NOP binding affinity of the target compound was not reported in the abstract, the design rationale establishes the steric differentiation as the primary intended advantage [1].

Steric Hindrance NOP Receptor Structure-Activity Relationship

Rotatable Bond Count: Conformational Flexibility vs. Rigid Aryloxypropanolamines

With 9 rotatable bonds, the target compound possesses substantially greater conformational freedom than clinically established beta-blockers such as propranolol (6 rotatable bonds) or carvedilol (7 rotatable bonds) [1]. This increased flexibility has two implications: (1) a larger entropic penalty upon receptor binding, potentially reducing affinity compared to more pre-organized scaffolds; (2) the ability to sample a wider conformational space, which may enable binding to receptor conformations inaccessible to rigid analogs [2].

Conformational Flexibility Entropy Binding Kinetics

Procurement-Driven Application Scenarios for 1-Benzhydryloxy-3-(2-hydroxyethylamino)propan-2-ol


NOP Receptor Ligand Design and SAR Exploration

The benzhydryloxy-propanolamine core was explicitly designed to replace the 1,4-benzodioxane moiety of spiroxatrine (NOP Ki = 127 nM) to increase steric bulk, providing a distinct SAR probe for nociceptin/orphanin FQ receptor studies [1]. Research groups investigating NOP receptor modulation for pain therapeutics can employ this compound as a scaffold for further functionalization to establish steric tolerance boundaries.

Lipophilicity-Dependent CNS Penetration Profiling

With a calculated LogP of 1.7354—elevated relative to mono-phenyl aryloxypropanolamines—this compound serves as a tool for studying the relationship between benzhydryl-mediated lipophilicity and blood-brain barrier penetration in beta-adrenoceptor or related GPCR ligand series [1]. It is suitable for in vitro permeability assays (e.g., PAMPA, Caco-2) where lipophilicity-driven transport is a measured endpoint.

Hydrogen-Bonding Pharmacophore Validation

The three-donor, four-acceptor H-bond profile distinguishes this compound from tertiary amine benzhydryl ethers such as diphenhydramine (zero H-bond donors) [1][2]. This makes it a valuable comparator in pharmacophore modeling studies aimed at deconvoluting the contribution of H-bond donor count to receptor binding affinity and selectivity within GPCR target families.

Conformational Flexibility Assessment in Receptor Binding Kinetics

With 9 rotatable bonds—significantly more than propranolol (6) or carvedilol (7)—this compound is applicable in studies examining the effect of ligand flexibility on association/dissociation kinetics (kon/koff) at adrenoceptors or NOP receptors [1][2][3]. Its flexibility profile makes it suitable as a high-entropy control in surface plasmon resonance (SPR) or radioligand binding kinetic experiments.

Quote Request

Request a Quote for 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.